
Orexin A (1-15) (free acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orexin A (1-15) (free acid) is a polypeptide derived from the larger orexin A peptide. It consists of the first 15 amino acids of orexin A, which is known for its role in regulating wakefulness, appetite, and energy homeostasis. The compound has a molecular formula of C₆₇H₁₀₉N₂₃O₂₂S₄ and a molecular weight of 1716.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Orexin A (1-15) (free acid) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers
Industrial Production Methods
Industrial production of Orexin A (1-15) (free acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for scale-up by adjusting reaction times, reagent concentrations, and purification methods .
Chemical Reactions Analysis
Types of Reactions
Orexin A (1-15) (free acid) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bridges.
Reduction: Disulfide bridges can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted to create analogs
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU
Major Products
The major products formed from these reactions include various analogs of Orexin A (1-15) (free acid) with modified amino acid sequences or altered disulfide bridge patterns .
Scientific Research Applications
Orexin A (1-15) (free acid) has numerous applications in scientific research:
Neuroscience: Studying the role of orexins in sleep-wake regulation and appetite control.
Pharmacology: Developing orexin receptor agonists and antagonists for treating sleep disorders and metabolic diseases.
Biochemistry: Investigating protein-protein interactions and signaling pathways involving orexins
Mechanism of Action
Orexin A (1-15) (free acid) exerts its effects by binding to orexin receptors (OX1R and OX2R), which are G-protein-coupled receptors. Upon binding, these receptors activate downstream signaling pathways involving phospholipase C, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade ultimately influences various physiological processes, including wakefulness, appetite, and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Orexin A: The full-length peptide consisting of 33 amino acids.
Orexin B: Another orexin peptide with a different amino acid sequence.
Hypocretin-1 and Hypocretin-2: Alternative names for orexin A and orexin B, respectively
Uniqueness
Orexin A (1-15) (free acid) is unique due to its truncated structure, which retains some biological activity while being easier to synthesize and study. This makes it a valuable tool for research into the orexin system and its physiological roles .
Properties
Molecular Formula |
C67H109N23O22S4 |
|---|---|
Molecular Weight |
1717.0 g/mol |
IUPAC Name |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,21R,24S,31R)-7-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-31-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-13-[3-(diaminomethylideneamino)propyl]-4-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-3,6,9,12,15,23,26,32-octaoxo-18,19,28,29-tetrathia-2,5,8,11,14,22,25,33-octazabicyclo[14.10.7]tritriacontane-21-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C67H109N23O22S4/c1-31(2)24-39(82-61(107)46-14-8-22-89(46)63(109)36-16-18-48(94)76-36)64(110)90-23-9-13-45(90)60(106)81-38(25-49(95)96)54(100)84-43-29-115-116-30-44-58(104)83-40(26-91)55(101)85-42(57(103)80-37(65(111)112)12-7-21-75-67(72)73)28-114-113-27-41(86-59(43)105)56(102)78-34(11-6-20-74-66(70)71)51(97)79-35(15-17-47(69)93)52(98)77-33(10-4-5-19-68)53(99)88-50(32(3)92)62(108)87-44/h31-46,50,91-92H,4-30,68H2,1-3H3,(H2,69,93)(H,76,94)(H,77,98)(H,78,102)(H,79,97)(H,80,103)(H,81,106)(H,82,107)(H,83,104)(H,84,100)(H,85,101)(H,86,105)(H,87,108)(H,88,99)(H,95,96)(H,111,112)(H4,70,71,74)(H4,72,73,75)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,50+/m1/s1 |
InChI Key |
CNICZTXUCOFHLV-IDFDRIPKSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)N)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)O)CCCCN)CCC(=O)N)CCCN=C(N)N)NC2=O)C(=O)NC(CCCN=C(N)N)C(=O)O)CO)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
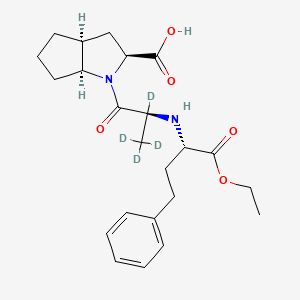
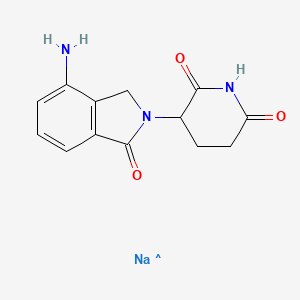

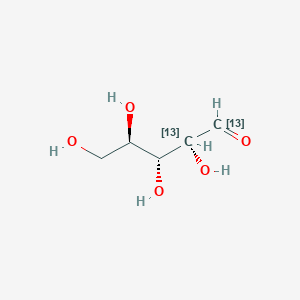
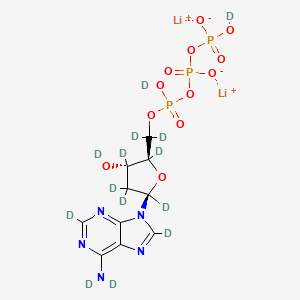
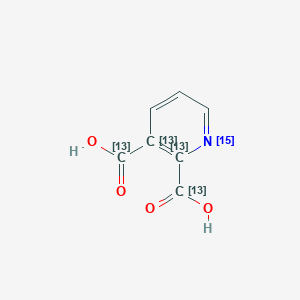

![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
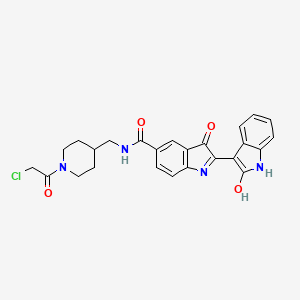
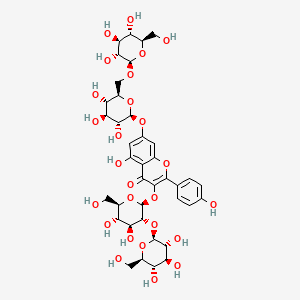
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)

![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
